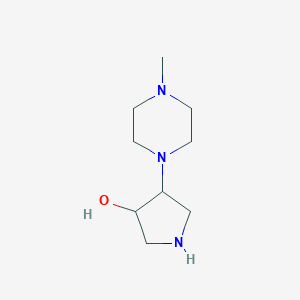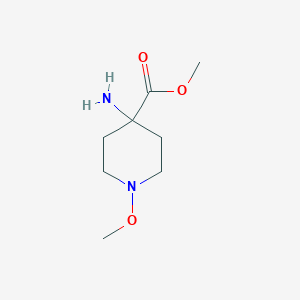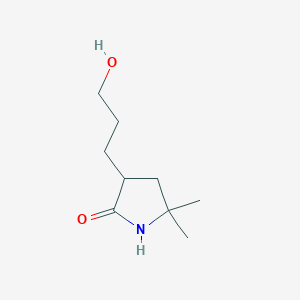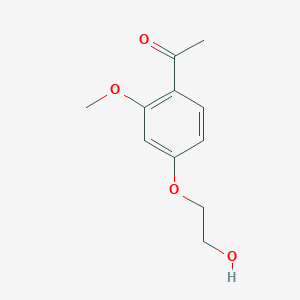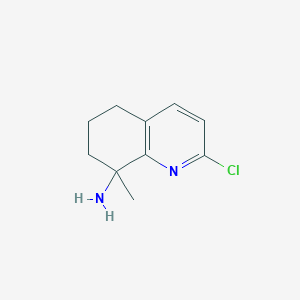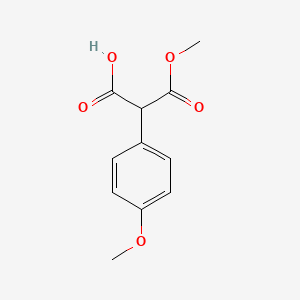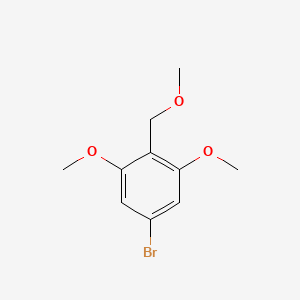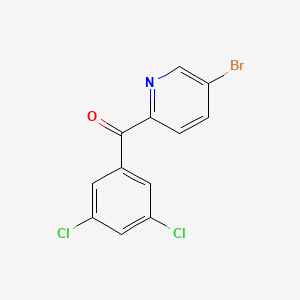
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom makes these compounds valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrofuran derivative with a boron-containing reagent. Commonly, this might involve the use of boronic acids or boronate esters under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a wide range of functionalized organic compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into boron-containing compounds for therapeutic uses, such as in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-3-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and properties. The presence of the 5-methyl-2,3-dihydrofuran-4-yl group provides unique steric and electronic effects that can influence the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C11H19BO3 |
|---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H2,1-5H3 |
InChI Key |
JUQCLKZAHDRORK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



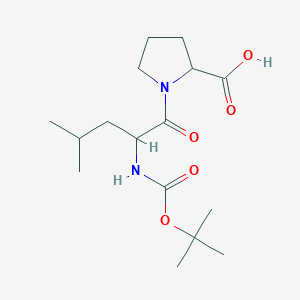
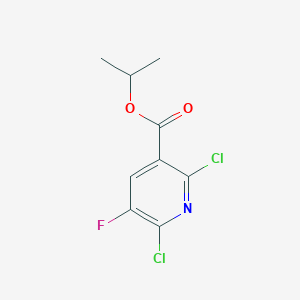
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
